molecular formula C21H19N3O5S B11456965 Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11456965
M. Wt: 425.5 g/mol
InChI Key: JFAPAFKPGUZPRI-UHFFFAOYSA-N
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Description

Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzoxazole ring, a methoxyphenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Attachment of the Sulfanyl Group: The benzoxazole ring is then functionalized with a sulfanyl group through a nucleophilic substitution reaction.

    Formation of the Tetrahydropyrimidine Ring: The tetrahydropyrimidine ring is synthesized by the condensation of an appropriate aldehyde with urea or thiourea.

    Final Coupling Reaction: The final step involves the coupling of the benzoxazole derivative with the tetrahydropyrimidine derivative under suitable reaction conditions, such as the presence of a base and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, affecting cellular processes. The tetrahydropyrimidine ring can interact with nucleic acids or proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]benzoic acid
  • 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
  • Methyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate

Uniqueness

Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the combination of its structural features, including the benzoxazole ring, methoxyphenyl group, and tetrahydropyrimidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 6-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H19N3O5S/c1-27-13-7-5-6-12(10-13)18-17(19(25)28-2)15(22-20(26)24-18)11-30-21-23-14-8-3-4-9-16(14)29-21/h3-10,18H,11H2,1-2H3,(H2,22,24,26)

InChI Key

JFAPAFKPGUZPRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CSC3=NC4=CC=CC=C4O3)C(=O)OC

Origin of Product

United States

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